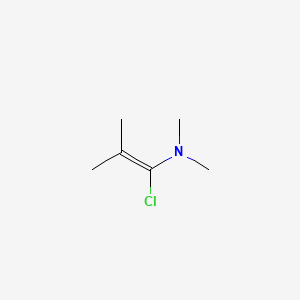

1-Cloro-N,N,2-trimetilpropenilamina

Descripción general

Descripción

1-Chloro-N,N,2-trimethylpropenylamine, also known as Ghosez’s reagent, is an acid halogenation reagent . It is used to convert carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Synthesis Analysis

This compound has been used in the total synthesis of various compounds such as caloporoside, roseophilin, (-)-enniatin B, (±)-epimeloscine, and (±)-meloscine . It has also been used in the synthesis and antitumor activity of (-)-bassianolide in human cancer cells through cell cycle arrest .Molecular Structure Analysis

The linear formula of 1-Chloro-N,N,2-trimethylpropenylamine is (CH3)2C=C(Cl)N(CH3)2 . Its molecular weight is 133.62 .Chemical Reactions Analysis

As an acid halogenation reagent, 1-Chloro-N,N,2-trimethylpropenylamine enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .Physical And Chemical Properties Analysis

1-Chloro-N,N,2-trimethylpropenylamine is a colorless to yellow liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . Its boiling point is 129-130 °C (lit.) . The refractive index is n20/D 1.453 (lit.) .Aplicaciones Científicas De Investigación

Síntesis Orgánica

1-Cloro-N,N,2-trimetilpropenilamina: se utiliza principalmente como un reactivo de halogenación ácida, conocido como reactivo de Ghosez . Facilita la conversión de ácidos carboxílicos en sus cloruros correspondientes en condiciones estrictamente neutras. Este reactivo ha sido fundamental en la síntesis total de moléculas complejas como la caloporósido, la roseofilina y la enniatina B .

Industria Farmacéutica

En el sector farmacéutico, el papel de este compuesto como reactivo de halogenación es crucial para sintetizar intermediarios que son fundamentales para el desarrollo de fármacos . Su capacidad para transformar ácidos carboxílicos en cloruros sin alterar significativamente el pH reduce el riesgo de reacciones secundarias, lo que aumenta el rendimiento y la pureza de los productos farmacéuticos deseados.

Ciencia de Materiales

La reactividad de This compound con varios compuestos orgánicos la hace valiosa en la ciencia de los materiales, particularmente en la síntesis de polímeros y materiales avanzados donde se requiere una manipulación precisa del grupo funcional .

Investigación en Bioquímica

En bioquímica, este compuesto se utiliza para modificar péptidos y proteínas. La conversión de ácidos carboxílicos a cloruros es un paso crucial en la síntesis de péptidos, que luego se puede utilizar para estudios de estructura-función o como posibles terapéuticos .

Aplicaciones Industriales

A escala industrial, This compound se puede utilizar para producir compuestos químicos que sirven como aditivos o intermediarios en la fabricación de diversos productos, que van desde agroquímicos hasta materiales de alto rendimiento .

Química Ambiental

Si bien las aplicaciones directas en química ambiental no están bien documentadas, la síntesis de compuestos utilizando This compound puede contribuir al desarrollo de materiales o productos químicos ecológicos que podrían ayudar en el control de la contaminación y las prácticas sostenibles .

Safety and Hazards

This compound is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation) . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound . In case of fire, appropriate extinguishing media should be used .

Relevant Papers The retrieved papers highlight the use of 1-Chloro-N,N,2-trimethylpropenylamine in the total synthesis of various compounds and its role in the synthesis and antitumor activity of (-)-bassianolide .

Mecanismo De Acción

Target of Action

1-Chloro-N,N,2-trimethylpropenylamine, also known as 1-chloro-N,N,2-trimethylprop-1-en-1-amine, primarily targets carboxylic acids . This compound acts as an acid halogenation reagent , which means it is involved in the conversion of carboxylic acids into their corresponding chlorides .

Mode of Action

The interaction of 1-Chloro-N,N,2-trimethylpropenylamine with its targets involves a process known as acid halogenation . In this process, 1-Chloro-N,N,2-trimethylpropenylamine facilitates the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Biochemical Pathways

The biochemical pathway affected by 1-Chloro-N,N,2-trimethylpropenylamine is the conversion of carboxylic acids into their corresponding chlorides . This conversion is a crucial step in many biochemical reactions and synthetic processes . The downstream effects of this conversion can vary widely depending on the specific carboxylic acid involved and the context of the reaction.

Pharmacokinetics

Given its chemical structure and properties, it is likely that it has low water solubility and may be absorbed and distributed in the body following exposure . The impact of these properties on the bioavailability of 1-Chloro-N,N,2-trimethylpropenylamine is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of 1-Chloro-N,N,2-trimethylpropenylamine’s action primarily involve the transformation of carboxylic acids into their corresponding chlorides . This transformation can have various effects depending on the specific context of the reaction and the nature of the carboxylic acid involved.

Action Environment

The action, efficacy, and stability of 1-Chloro-N,N,2-trimethylpropenylamine can be influenced by various environmental factors. For instance, the compound is hygroscopic and moisture sensitive, and it is unstable in solution . Therefore, it should be stored under specific conditions (2-8°C) to maintain its stability . The presence of other chemicals, pH levels, and temperature can also affect its reactivity and efficacy .

Propiedades

IUPAC Name |

1-chloro-N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIRIWDEZSKOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348806 | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26189-59-3 | |

| Record name | 1-Chloro-N,N-2-trimethylpropenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26189-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-N,N,2-trimethyl-1-propenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

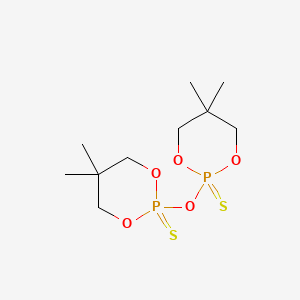

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

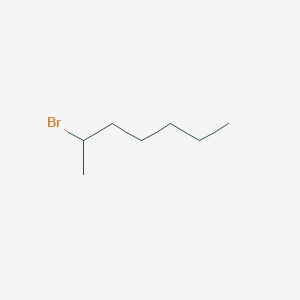

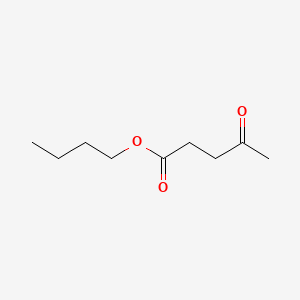

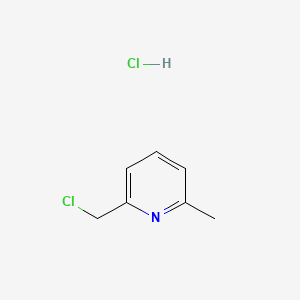

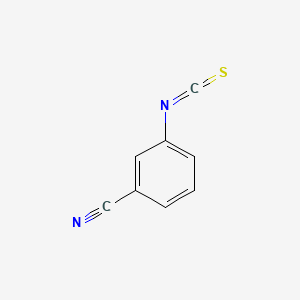

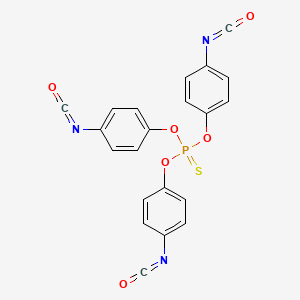

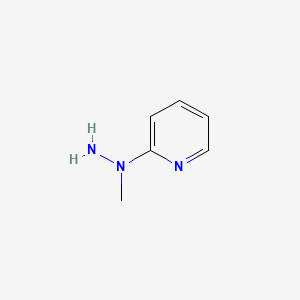

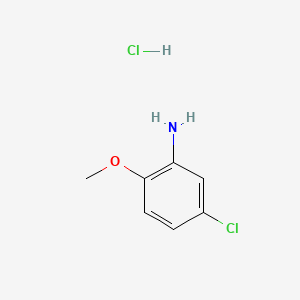

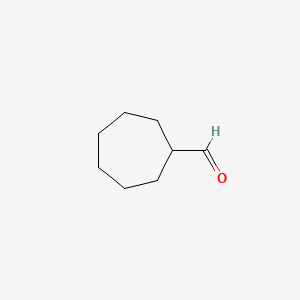

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.